molecular formula C16H19NO4 B2641032 N-(furan-3-ylmethyl)-2-methoxy-N-(2-methoxyethyl)benzamide CAS No. 1421504-25-7

N-(furan-3-ylmethyl)-2-methoxy-N-(2-methoxyethyl)benzamide

Cat. No. B2641032
CAS RN: 1421504-25-7
M. Wt: 289.331
InChI Key: RNQXWSNPWJAKEW-UHFFFAOYSA-N
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Description

Furan is a planar five-member heterocyclic ring with 4 carbon atoms and 1 oxygen atom. The furan ring is a constituent of several important natural products, including furanoflavonoid, furanolactones, furanocoumarins, and many natural terpenoids . Furan derivatives have occupied a unique place in the field of medicinal chemistry .


Synthesis Analysis

The incorporation of the furan nucleus is an important synthetic strategy in drug discovery . Numerous methods for the synthesis of furans and their various structure reactions offer enormous scope in the field of medicinal chemistry .


Chemical Reactions Analysis

Furan derivatives can undergo a variety of chemical reactions, improving the pharmacokinetic characteristics of lead molecules and optimizing solubility and bioavailability parameters of proposed poorly soluble lead molecules .


Physical And Chemical Properties Analysis

Furan is a nonpolar aromatic compound. The presence of the ether oxygen adds polarity as well as the potential for hydrogen bonding .

Scientific Research Applications

Anticancer and Antiangiogenic Activity

N-(furan-3-ylmethyl)-2-methoxy-N-(2-methoxyethyl)benzamide derivatives have shown promising results in anticancer and antiangiogenic activities. Specifically, a series of compounds characterized by a 2-methoxy/ethoxycarbonyl group exhibited significant antiproliferative activity against cancer cells. The compound 2-methoxycarbonyl-3-(3',4',5'-trimethoxyanilino)-6-methoxybenzo[b]furan (3g) was particularly notable, demonstrating potent anticancer properties both in vitro and in vivo. It inhibited cancer cell growth at nanomolar concentrations, bound to the colchicine site of tubulin, induced apoptosis, and exhibited potent vascular disrupting properties due to its effects on vascular endothelial cells (Romagnoli et al., 2015).

Synthetic and Reactivity Studies

The compound has been a focus in synthetic and reactivity studies, contributing to the development of novel heterocyclic compounds. For instance, derivatives like N-(1-Naphthyl)furan-2-carboxamide and N-(Quinolin-6-yl)furan-2-carboxamide were synthesized and subjected to various electrophilic substitution reactions such as nitration, bromination, formylation, and acylation. These studies are pivotal in exploring the chemical behavior and potential applications of the compound in various fields (Aleksandrov & El’chaninov, 2017), (El’chaninov & Aleksandrov, 2017).

Crystallographic Analysis

Crystallographic analysis has been used to study the structure of related N-(pyridin-2-ylmethyl)benzamide derivatives, which is fundamental for understanding the molecular geometry, electronic structure, and potential interaction mechanisms. Such analyses help in predicting the reactivity and interactions of the compound with biological targets, providing insights into its potential applications in various domains (Artheswari et al., 2019).

Mechanism of Action

Furan related drugs can act on various targets or receptors in the body like they act as MAO inhibitors, kappa opioid receptor agonist, sigma receptor agonist, GABA receptor agonist, COX-2 inhibitor, Beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers etc .

Future Directions

The high therapeutic properties of furan related drugs have encouraged medicinal chemists to synthesize a large number of novel chemotherapeutic agents . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

N-(furan-3-ylmethyl)-2-methoxy-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-19-10-8-17(11-13-7-9-21-12-13)16(18)14-5-3-4-6-15(14)20-2/h3-7,9,12H,8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQXWSNPWJAKEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)C(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-3-ylmethyl)-2-methoxy-N-(2-methoxyethyl)benzamide

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